2',5'-Dimethoxy-4'-nitrobenzanilide
Description
Properties
CAS No. |
92-20-6 |
|---|---|
Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
N-(2,5-dimethoxy-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-9-12(17(19)20)14(22-2)8-11(13)16-15(18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,18) |
InChI Key |
JCKZOGUHQXHGTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethoxy-4’-nitrobenzanilide typically involves the nitration of 2’,5’-dimethoxybenzanilide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 4’ position . The reaction is usually monitored by thin-layer chromatography (TLC) to ensure the completion of nitration.
Industrial Production Methods
Industrial production of 2’,5’-Dimethoxy-4’-nitrobenzanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethoxy-4’-nitrobenzanilide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 2’,5’-Dimethoxy-4’-aminobenzanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,5’-Dimethoxy-4’-nitrobenzanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethoxy-4’-nitrobenzanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(2,5-Dimethoxy-4-nitrophenyl)benzamide
- CAS No.: 92-20-6
- Molecular Formula : C₁₅H₁₄N₂O₅
- Molecular Weight : 302.28 g/mol
- Synonyms: 2',5'-Dimethoxy-4'-nitrobenzanilide; EINECS 202-135-2 .
Structural Features :
The compound consists of a benzamide backbone substituted with two methoxy groups (at positions 2' and 5') and a nitro group (position 4') on the aromatic ring. This substitution pattern influences its electronic properties, solubility, and reactivity.
Comparison with Structural Analogs
Substituent Variations: Methoxy vs. Ethoxy
2',5'-Diethoxy-4'-nitrobenzanilide (CAS 135-41-1):
- Molecular Formula : C₁₇H₁₈N₂O₅
- Molecular Weight : 330.34 g/mol
- Key Difference : Ethoxy groups replace methoxy groups at positions 2' and 5'.
- Impact :
| Property | This compound | 2',5'-Diethoxy-4'-nitrobenzanilide |
|---|---|---|
| Molecular Weight | 302.28 | 330.34 |
| Substituents | Methoxy (2',5') | Ethoxy (2',5') |
| Predicted LogP | ~2.5 (estimated) | ~3.0 (estimated) |
Nitro Group Positioning
- Structure: Contains amino groups at positions 4 and 4' and a nitro group at position 3'.
- Application : Used in polycondensation reactions to form ordered copolymers.
- The nitro group at 3' reduces steric hindrance compared to 4'-nitro derivatives .
4-Amino-4'-nitrobenzanilide (CAS 31366-39-9):
Halogen-Substituted Analogs
2-Chloro-4'-nitrobenzanilide (CAS 55501-45-6):
5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid Derivatives :
Functional Group Additions
N-(2,5-Diethoxy-4-nitrophenyl)benzenecarboximidic Acid :
- Structure : Incorporates a carboximidic acid group instead of benzamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
